1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine

Catalog No.
S730364
CAS No.
927880-90-8
M.F
C24H16F6N6O
M. Wt
518.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-y...

CAS Number

927880-90-8

Product Name

1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine

IUPAC Name

1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine

Molecular Formula

C24H16F6N6O

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34)

InChI Key

YABJJWZLRMPFSI-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

Synonyms

CHIR-265, RAF265

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

Description

The exact mass of the compound 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Kinase Inhibitor

RAF265 is a small molecule that has been identified as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth and proliferation. By inhibiting the activity of kinases, RAF265 has the potential to disrupt these processes and may be useful in the development of new treatments for cancer and other diseases.

  • A study published in the journal Cancer Research found that RAF265 inhibited the activity of multiple kinases involved in cancer cell growth and proliferation [].

Target Identification

Identifying the specific kinases targeted by RAF265 is an ongoing area of scientific research. While its exact mechanism of action is not fully understood, some studies suggest that it may target kinases belonging to the RAF family. RAF kinases are involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth and differentiation [].

  • A study published in the journal Molecular Cancer Therapeutics found that RAF265 inhibited the proliferation of cancer cells by targeting the RAF kinase BRAF [].

XLogP3

5.4

UNII

8O434L3768

Drug Indication

Investigated for use/treatment in melanoma.

Mechanism of Action

CHIR-265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death. In addition, this agent inhibits vascular endothelial growth factor receptor type 2 (VEGFR-2), thereby disrupting tumor angiogenesis. Raf kinases are critical enzymes in the Ras/Raf/MEK/ERK signaling pathway and are frequently upregulated in neoplasms.

Other CAS

927880-90-8

Wikipedia

CHIR-265

Dates

Modify: 2023-08-15

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